![molecular formula C4H12ClNO2 B077265 Diethanolamine hydrochloride CAS No. 14426-21-2](/img/structure/B77265.png)
Diethanolamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to diethanolamine often involves reactions with palladium chloride and diethanolamine, yielding complex structures such as trans-dichlorobis(diethanolamine-N)palladium(II). This process highlights the versatility of DEA in forming coordination complexes with metals, which can be crucial for further chemical transformations and applications in material science and catalysis (Petrović et al., 2006).
Molecular Structure Analysis
The molecular structure of diethanolamine-related compounds has been extensively studied. For instance, the aforementioned trans-dichlorobis(diethanolamine-N)palladium(II) complex demonstrates how DEA acts as a ligand, coordinating with palladium through nitrogen and oxygen atoms. The compound's structure, determined by X-ray crystallography, reveals an almost ideal square-planar arrangement around the palladium ion, illustrating the influence of DEA's molecular structure on the geometry of the complexes it forms (Petrović et al., 2006).
Chemical Reactions and Properties
DEA and its derivatives participate in a variety of chemical reactions. The DEA-based dendrimers, for example, undergo reactions such as diazotation, Michael addition, and Williamson etherification, showcasing the compound's reactivity towards forming complex and functionally diverse materials (Didehban et al., 2009).
Physical Properties Analysis
The physical properties of DEA and its derivatives, such as solubility, viscosity, and phase behavior, are crucial for their application in various fields. Studies on protic ionic liquids derived from DEA, for instance, reveal good CO2 solubility and absorption performance, which could be beneficial for carbon capture technologies (Lu et al., 2015).
Chemical Properties Analysis
DEA's chemical properties, including its ability to form hydrogen bonds and its reactivity towards carbon dioxide, make it an interesting subject for research. Its use as a buffer in alkaline phosphatase assays, for example, not only demonstrates its buffering capabilities but also its role in chromogenic reactions, highlighting the compound's versatility in biochemical applications (Sun et al., 2018).
Scientific Research Applications
Coating Applications : Takahashi & Matsuoka (1988) demonstrated that diethanolamine can suppress the precipitation of oxides in alcoholic titanium isopropoxide solutions, enabling the preparation of uniform, transparent TiO2 films via dip-coating. The films produced were well densified, showing the potential of diethanolamine in surface coating technologies (Takahashi & Matsuoka, 1988).
Toxicological Studies : Diethanolamine's extensive use in consumer products like detergents, cosmetics, and pharmaceuticals makes it a subject of toxicological studies. The National Toxicology Program conducted studies on rats and mice to evaluate the carcinogenic potential of diethanolamine, providing insights into its safety profile (National Toxicology Program, 1999).
Environmental Degradation Studies : Madihah et al. (2015) explored the degradation of aqueous diethanolamine solutions using the UV/H2O2 process. This research is significant for environmental protection, considering the release of high concentrations of diethanolamine in wastewater from industrial processes (Madihah et al., 2015).
Carbon Dioxide Capture : Murshid et al. (2018) used diethanolamine as a hydrogen bond donor to prepare different deep eutectic solvents for CO2 capture. This study highlights diethanolamine's potential in addressing climate change by capturing greenhouse gases (Murshid et al., 2018).
Optical Sensing Applications : Kavita et al. (2022) designed an optical fiber sensor for diethanolamine detection, indicating its importance in monitoring environmental and industrial processes (Kavita et al., 2022).
Biochemical Assays : Sun et al. (2018) reported a novel alkaline phosphatase activity assay involving diethanolamine, emphasizing its utility in biochemical research and diagnostics (Sun et al., 2018).
Cancer Research : Vlasiou et al. (2021) discussed the use of diethanolamine derivatives as inhibitors for colon cancer-related proteins, showing its potential in medicinal chemistry and cancer therapeutics (Vlasiou et al., 2021).
Mechanism of Action
Target of Action
Diethanolamine hydrochloride (DEA-HCl) is a derivative of diethanolamine (DEA), an organic compound that is both a secondary amine and a diol . DEA is widely distributed in biological tissues and is a component of lecithin It’s known that dea and its derivatives have biological activity .
Mode of Action
Dea is known to be involved in various chemical reactions, including the synthesis of amides, polymerization reactions, and the synthesis of heterocycles, crown ethers, mannich bases, and ionic liquids . These reactions suggest that DEA-HCl may interact with its targets to induce chemical transformations.
Biochemical Pathways
DEA is involved in several biochemical pathways. It plays a role in the synthesis of phosphatidylcholine, a major component of biological membranes . DEA is also used in the synthesis of amides, heterocycles, crown ethers, Mannich bases, and ionic liquids . These pathways and their downstream effects contribute to various biological processes.
Pharmacokinetics
Dea is known to be a viscous, hygroscopic amino alcohol with an ammoniacal odor . It’s soluble in water, reflecting the hydrophilic character of the secondary amine and hydroxyl groups . These properties may influence the bioavailability of DEA-HCl.
Result of Action
Dea and its derivatives are known to have biological activity . For instance, DEA is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases .
Action Environment
The action, efficacy, and stability of DEA-HCl can be influenced by various environmental factors. DEA is known to be a weak base and its action can be affected by the pH of the environment . Furthermore, DEA is hygroscopic and can absorb water, which may also influence its action .
Safety and Hazards
properties
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOFJZWUDZJBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884752 | |
Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14426-21-2 | |
Record name | Diethanolamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14426-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(hydroxyethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHANOLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI45OUW092 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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